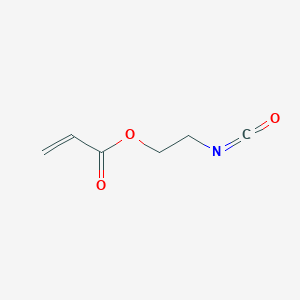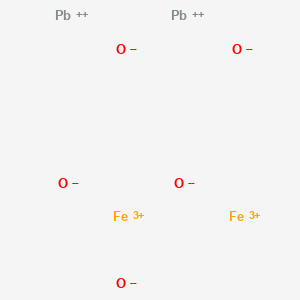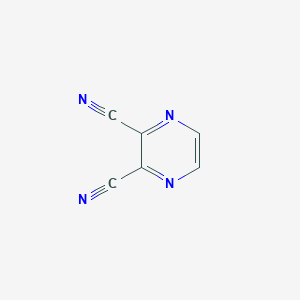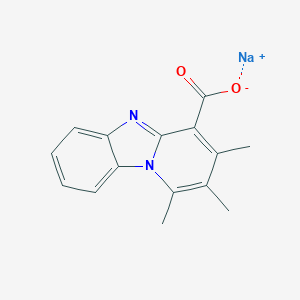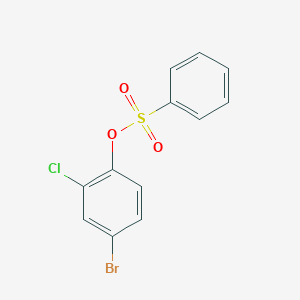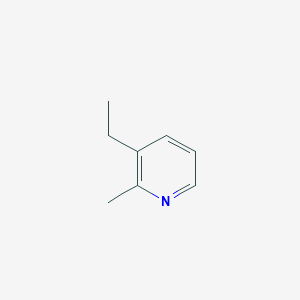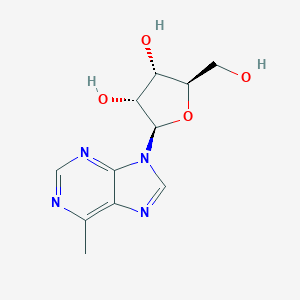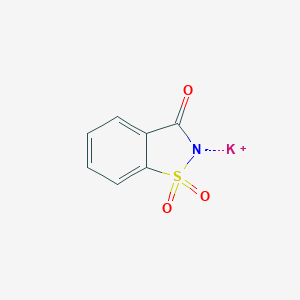
Saccharin potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saccharin potassium is a non-nutritive sweetener that has been extensively used in food and beverage industries as a sugar substitute. It is widely recognized for its high sweetness intensity, low-calorie content, and stability under high-temperature conditions. Saccharin potassium is a derivative of benzoic acid, and its chemical formula is C7H4NO3S.
Wirkmechanismus
Saccharin potassium exerts its sweet taste by binding to the sweet taste receptor, a heterodimeric G-protein coupled receptor composed of two subunits, T1R2 and T1R3. The binding of saccharin potassium to the sweet taste receptor activates a signaling cascade that leads to the perception of sweetness. Unlike natural sugars, saccharin potassium is not metabolized by the body and is excreted unchanged in the urine.
Biochemische Und Physiologische Effekte
The consumption of saccharin potassium has been associated with various biochemical and physiological effects. Some studies have suggested that saccharin potassium may alter gut microbiota composition, leading to changes in metabolic pathways and inflammation. Other studies have suggested that saccharin potassium may alter glucose metabolism and insulin sensitivity, potentially contributing to the development of metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Saccharin potassium has several advantages as a sugar substitute in lab experiments. It is highly stable under high-temperature conditions, making it suitable for use in animal studies and cell culture experiments. It is also highly soluble in water, allowing for easy preparation of experimental solutions. However, saccharin potassium has limitations as a sugar substitute. It has a distinct sweet taste that may affect the behavior and metabolism of experimental animals. Additionally, saccharin potassium may alter the gut microbiota composition, potentially confounding experimental results.
Zukünftige Richtungen
There are several future directions for research on saccharin potassium. One area of research is the investigation of the effects of saccharin potassium on gut microbiota composition and metabolic pathways. Another area of research is the investigation of the effects of saccharin potassium on glucose metabolism and insulin sensitivity. Additionally, future research could investigate the potential health benefits and risks of saccharin potassium consumption in humans.
Synthesemethoden
Saccharin potassium can be synthesized by various methods, including the Remsen-Fahlberg method, the Maumene method, and the Muehlhause method. The Remsen-Fahlberg method involves the oxidation of o-toluenesulfonamide with nitric acid, followed by the addition of ammonia and hydrochloric acid. The Maumene method involves the reaction of o-toluenesulfonamide with chlorine, followed by the addition of ammonia and hydrochloric acid. The Muehlhause method involves the reaction of anthranilic acid with sulfuric acid, followed by the addition of nitric acid and ammonia.
Wissenschaftliche Forschungsanwendungen
Saccharin potassium has been extensively used in scientific research as a sugar substitute in various experiments. It is commonly used in animal studies to investigate the effects of high-sugar diets on health outcomes such as obesity, diabetes, and metabolic syndrome. Saccharin potassium is also used in cell culture studies to investigate the effects of sugar on cellular metabolism and signaling pathways.
Eigenschaften
CAS-Nummer |
10332-51-1 |
|---|---|
Produktname |
Saccharin potassium |
Molekularformel |
C7H4KNO3S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
potassium;1,1-dioxo-1,2-benzothiazol-2-id-3-one |
InChI |
InChI=1S/C7H5NO3S.K/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
HEKURBKACCBNEJ-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |
Andere CAS-Nummern |
10332-51-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





